molecular formula C11H13F3N2O B2823655 3-Morpholino-5-(trifluoromethyl)aniline CAS No. 641571-02-0

3-Morpholino-5-(trifluoromethyl)aniline

Cat. No.: B2823655
CAS No.: 641571-02-0
M. Wt: 246.233
InChI Key: IVQIGNIDIKGVHH-UHFFFAOYSA-N
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Description

3-Morpholino-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H13F3N2O and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-Morpholino-5-(trifluoromethyl)aniline often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, morpholine derivatives, and trifluoromethylated compounds.

Scientific Research Applications

3-Morpholino-5-(trifluoromethyl)aniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 3-Morpholino-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, influencing biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Morpholinoaniline: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-(Trifluoromethyl)aniline: Lacks the morpholine ring, affecting its reactivity and applications.

    3-Morpholino-4-(trifluoromethyl)aniline: Similar structure but with different substitution pattern, leading to varied reactivity.

Uniqueness

3-Morpholino-5-(trifluoromethyl)aniline is unique due to the combined presence of the morpholine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-morpholin-4-yl-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-5-9(15)7-10(6-8)16-1-3-17-4-2-16/h5-7H,1-4,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQIGNIDIKGVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

[3-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 90b; 1.7 g, 5 mmol) is treated with a solution of hydrogen chloride in isopropanol (30 mL of 4 M) and heated at 60° C. for 5 h. The solvent is evaporated off under reduced pressure and the residue is treated with aqueous sodium hydrogen carbonate solution (80 mL) and extracted with ethyl acetate (3×80 mL). The combined extacts are washed with brine (2×50 mL), dried (MgSO4) and the solvent is evaporated off under reduced pressure to give the crude product which is purified by recrystallisation from ether-hexane to afford the title compound as yellow crystalline solid, m.p. 96–97° C.
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Reaction Step One
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Reaction Step One

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